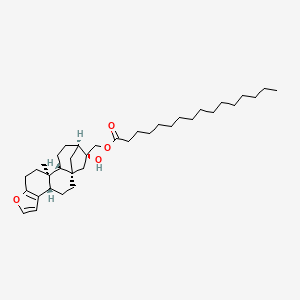

Cafestol palmitate

Übersicht

Beschreibung

Cafestol palmitate is a naturally occurring diterpene ester found in coffee beans, particularly in unfiltered coffee brews such as Turkish coffee, Scandinavian boiled coffee, and French-press coffee. It is known for its potential health benefits and bioactivities, including anti-inflammatory, anticancer, and cholesterol-lowering effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cafestol palmitate can be synthesized through the esterification of cafestol with palmitic acid. The reaction typically involves heating cafestol with palmitic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: In industrial settings, this compound is often extracted from coffee beans using organic solvents like diethyl ether or tert-butyl methyl ether. The extracted diterpenes are then purified and esterified with palmitic acid to produce this compound.

Analyse Chemischer Reaktionen

Reaction Monitoring and Characterization

-

GC-MS analysis :

-

¹³C NMR data :

Catalytic Hydrogenation Selectivity

While CP itself is not hydrogenated, its precursor cafestol undergoes selective hydrogenation:

-

Pd/C catalysts with quinoline modifiers achieve >99% selectivity for cafestol over kahweol derivatives .

-

Reaction conditions (25°C, ethanol solvent, 30 psi H₂) prevent furan-ring hydrogenation, preserving CP’s structural integrity .

Biochemical Interactions

CP’s palmitate group influences biological activity:

-

Serum albumin binding :

-

COX-2 inhibition :

Stability and Bioaccessibility

-

In vitro digestion :

Key Research Findings

-

Enzymatic synthesis offers moderate yields but avoids toxic solvents, while chemical methods prioritize efficiency .

-

CP’s palmitate chain reduces bioactivity compared to free cafestol but enhances albumin interactions .

-

Hydrogenation protocols for precursors emphasize catalyst poisoning (e.g., quinoline) to prevent over-reduction .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Cafestol palmitate exhibits a range of pharmacological effects, including:

- Anti-inflammatory Effects : Cafestol has been shown to inhibit the production of pro-inflammatory mediators by blocking the activation of the AP-1 pathway, which is crucial in inflammatory responses. This action is mediated through the inhibition of ERK2 activity, leading to reduced PGE2 production .

- Anticancer Activity : Research indicates that cafestol can induce apoptosis in cancer cells, particularly renal and leukemia cells. It down-regulates anti-apoptotic proteins and enhances sensitivity to chemotherapeutic agents . Cafestol's ability to inhibit cell proliferation and migration has also been observed in prostate cancer models, suggesting its potential as a therapeutic agent against various cancers .

- Hepatoprotective Effects : Cafestol has demonstrated protective effects on liver cells, enhancing glutathione S-transferase activity, which plays a critical role in detoxification processes .

Health Benefits

This compound is associated with several health benefits:

- Cholesterol Regulation : While cafestol is known to raise serum cholesterol levels, it also influences lipid metabolism positively by modulating bile acid synthesis and enhancing fat oxidation . This dual effect necessitates further investigation into its role in cardiovascular health.

- Weight Management : A 12-week study revealed that cafestol supplementation significantly reduced body weight and visceral fat in individuals at risk for obesity-related conditions . This suggests potential applications in weight management strategies.

Case Studies and Research Findings

Wirkmechanismus

Cafestol palmitate exerts its effects through multiple pathways:

Molecular Targets: It interacts with nuclear hormone receptors such as the farnesoid X receptor (FXR) and pregnane X receptor (PXR).

Pathways Involved: It modulates gene expression related to lipid metabolism and bile acid homeostasis, leading to changes in serum lipid levels.

Vergleich Mit ähnlichen Verbindungen

Kahweol: Another diterpene found in coffee beans with similar bioactivities.

16-O-Methylcafestol: A methylated derivative of cafestol found in robusta coffee.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Biologische Aktivität

Cafestol palmitate, a natural compound derived from coffee beans, is a member of the cafestol family of diterpenes. This compound has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammation, anti-cancer, and metabolic regulation. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is one of the bioactive compounds found in coffee, known for its ability to raise serum cholesterol levels. It is primarily absorbed in the intestine, with studies indicating that approximately 70% of ingested cafestol is absorbed while about 20% is degraded in the stomach .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages. This inhibition occurs in a dose-dependent manner and involves the down-regulation of inflammatory signaling pathways .

2. Antioxidant Activity

This compound has been shown to activate the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress. By enhancing glutathione (GSH) levels and reducing reactive oxygen species (ROS), this compound contributes to cellular protection against oxidative damage .

3. Anti-Cancer Properties

Several studies have highlighted the potential anti-cancer effects of this compound. It induces apoptosis in various cancer cell lines by down-regulating anti-apoptotic proteins and activating caspases . Furthermore, it has been observed to enhance the sensitivity of cancer cells to chemotherapy agents, suggesting its role as an adjunct therapy in cancer treatment .

4. Metabolic Effects

This compound influences lipid metabolism by increasing serum cholesterol and triglyceride levels. This effect has been linked to its action on lipoprotein lipase activity and hepatic lipase activity, which are critical in lipid metabolism .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Inflammatory Pathways : this compound blocks the activation and translocation of AP-1 transcription factors involved in inflammation .

- Regulation of Apoptotic Pathways : It modulates key apoptotic pathways by affecting mitochondrial membrane potential and promoting cytochrome c release from mitochondria .

- Enhancement of Antioxidant Enzyme Activity : By increasing GSH S-transferase activity, this compound enhances detoxification processes within cells .

Case Studies

Several case studies have investigated the effects of this compound:

- Cancer Cell Lines : In vitro studies using renal cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis correlated with increased concentrations of the compound (10–40 μM) .

- Inflammatory Conditions : In models of inflammation, this compound reduced levels of inflammatory cytokines and markers significantly compared to control groups .

Data Summary

The following table summarizes key findings related to the biological activities and effects of this compound:

Eigenschaften

IUPAC Name |

[(1S,4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(37)40-27-36(38)26-35-23-19-30-29-21-24-39-31(29)20-22-34(30,2)32(35)18-17-28(36)25-35/h21,24,28,30,32,38H,3-20,22-23,25-27H2,1-2H3/t28-,30-,32+,34-,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPMHJKMSANHDM-SMDVAALKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@]1(C[C@@]23CC[C@@H]4C5=C(CC[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81760-46-5 | |

| Record name | Cafestol palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081760465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAFESTOL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8W9M3T86Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.